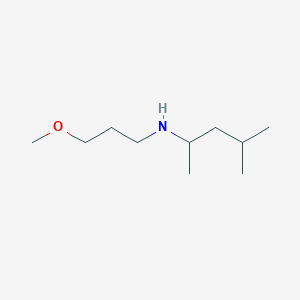
N-(3-methoxypropyl)-4-methylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-4-methylpentan-2-amine is an organic compound with the molecular formula C10H23NO. It is a type of hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is used in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-methylpentan-2-amine typically involves the reaction of 3-methoxypropylamine with 4-methylpentan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. After the reaction is complete, the product is purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxypropyl)-4-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines with different degrees of substitution.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-4-methylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-(3-methoxypropyl)-4-methylpentan-2-amine exerts its effects involves its interaction with specific molecular targets. The bulky structure of the compound allows it to fit into certain active sites of enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or signal transduction processes, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methoxypropyl)-4-methylpentan-2-amine: Unique due to its specific structure and reactivity.
3-methylpentan-2-amine: Similar in structure but lacks the methoxypropyl group.
4-((2-methylpentan-2-yl)amino)benzamide: Contains a benzamide group, providing different chemical properties.
Uniqueness
This compound is unique due to its combination of a methoxypropyl group and a hindered amine structure. This combination provides distinct reactivity and interaction profiles, making it valuable in various applications.
Propiedades
Número CAS |
1038236-40-6 |
|---|---|
Fórmula molecular |
C10H23NO |
Peso molecular |
173.3 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C10H23NO/c1-9(2)8-10(3)11-6-5-7-12-4/h9-11H,5-8H2,1-4H3 |
Clave InChI |
YYHZAILRTKPRFE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NCCCOC |
SMILES canónico |
CC(C)CC(C)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















